1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine
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Overview
Description
1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is a heterocyclic compound that features a pyrazole ring substituted with phenyl and thienyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both phenyl and thienyl groups imparts unique chemical properties, making it a versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, thienyl derivatives, and various amine compounds .
Scientific Research Applications
1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 1-Phenyl-3-(2-thienyl)-1H-pyrazol-5-amine
- 1-Phenyl-4-(3-thienyl)-1H-pyrazol-3-ylamine
- 1-Phenyl-4-(2-thienyl)-1H-pyrazol-5-amine
Uniqueness: 1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and material science applications .
Properties
IUPAC Name |
1-phenyl-4-thiophen-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13-11(12-7-4-8-17-12)9-16(15-13)10-5-2-1-3-6-10/h1-9H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFYRKSZUQZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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